molecular formula C12H21NO3 B2530395 Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate CAS No. 2416218-16-9

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate

Cat. No.: B2530395
CAS No.: 2416218-16-9
M. Wt: 227.304
InChI Key: DLXATWATUNFFAS-SECBINFHSA-N
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Description

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is a β-lactam-derived heterocyclic compound featuring a strained azetidine ring. The stereochemistry at the C2 position (S-configuration) and the tert-butyl substituents at C2 and the carbamate group impart unique steric and electronic properties. This compound is primarily utilized as a building block in medicinal chemistry and radiopharmaceutical synthesis, particularly as a precursor for PET radiotracers like [18F]FPGLN . Its structural rigidity and functional groups make it valuable for probing enzyme active sites or modulating pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)9-8(14)7-13(9)10(15)16-12(4,5)6/h9H,7H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXATWATUNFFAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxoazetidine-1-carboxylate with tert-butyl alcohol under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate is investigated for its biological activity, particularly as an inhibitor of transglutaminases. Transglutaminase 2 (TG2) is implicated in several diseases, including celiac disease and neurodegenerative disorders. The inhibition of TG2 by this compound could lead to therapeutic strategies for these conditions.

Case Study: Inhibition of Transglutaminase Activity

A study examined the structure-activity relationship (SAR) of azetidine derivatives, including this compound. Results indicated that specific modifications to the compound enhanced selectivity for TG2 over other transglutaminases, thereby reducing off-target effects and increasing therapeutic potential .

Antimicrobial Activity
Research has shown that derivatives of azetidine compounds exhibit antimicrobial properties. Modifications to the structure of this compound may enhance its efficacy against both Gram-positive and Gram-negative bacteria.

Synthetic Organic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its unique azetidine ring structure allows for various chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.

Material Science Applications

The structural characteristics of this compound enable its use in developing novel materials. Its ability to form stable complexes with various substrates can be exploited in creating advanced polymers or coatings with specific properties.

Case Study: Polymer Development

Research into polymer composites incorporating azetidine derivatives has shown improved mechanical properties and thermal stability compared to traditional materials. The incorporation of this compound into polymer matrices demonstrated enhanced performance metrics, making it a candidate for high-performance applications .

Data Tables

Activity TypeDescription
Transglutaminase InhibitionPotential therapeutic target for celiac disease
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of covalent bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate -C(CH₃)₃ (C2), -CO (C3) C₁₂H₂₁NO₃ 227.30 N/A PET tracer precursor
Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate -CH₃ (C2), -CO (C3) C₉H₁₅NO₃ 185.22 ≥97% Heterocyclic building block
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate -CH₂CO (C3) C₁₀H₁₇NO₃ 199.25 N/A Synthetic intermediate
Tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate -CH₃ (C2), -OH (C3) C₉H₁₅NO₃ 185.22 N/A Chiral synthon

Key Observations :

  • Electronic Effects : The 3-oxo group enhances electrophilicity at the azetidine ring, favoring ring-opening reactions, whereas the 3-hydroxy analog (CAS 1638744-13-4) exhibits hydrogen-bonding capacity .
  • Synthetic Utility : The tert-butyl carbamate (Boc) group in all compounds serves as a protecting group for amines, enabling selective deprotection under acidic conditions.

Analytical Data Comparison

  • NMR Spectroscopy :
    • The target compound’s ¹H NMR shows distinct tert-butyl signals at δ 1.2–1.4 ppm, absent in the methyl analog .
    • The 3-oxo group in both compounds results in carbonyl signals near δ 170–175 ppm in ¹³C NMR .
  • Mass Spectrometry :
    • Molecular ion peaks align with theoretical masses (e.g., m/z 227.30 for the target compound vs. 185.22 for the methyl analog) .

Q & A

Q. What are the standard synthetic routes for Tert-butyl (2S)-2-tert-butyl-3-oxoazetidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, cyclization, and carboxylation. Key steps may include:

  • Azetidine ring formation : Use of tert-butyl groups as protecting agents to stabilize intermediates.
  • Oxo-group introduction : Oxidation of secondary alcohols or ketones under controlled conditions (e.g., Swern oxidation).
  • Purification : Column chromatography or recrystallization to isolate the product . Optimization requires precise control of temperature (e.g., -78°C for oxidation steps), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMSO for polar aprotic conditions). Real-time monitoring via TLC or HPLC ensures minimal side-product formation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.2 ppm, carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream reactions?

The tert-butyl moiety enhances steric hindrance, slowing undesired nucleophilic attacks while stabilizing intermediates. This is critical in ring-opening reactions or amidations where regioselectivity is required .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Discrepancies may arise from diastereomer formation or solvent impurities. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic rotational barriers or conformational exchange.
  • 2D NMR (COSY, NOESY) : Maps coupling constants and spatial proximities to assign stereochemistry .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous signals in complex mixtures .

Q. How can enantiomer-specific effects be analyzed in biological or catalytic systems?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB.
  • Circular Dichroism (CD) : Detects conformational changes in proteins upon binding to specific enantiomers.
  • Kinetic Resolution : Compares reaction rates of enantiomers with chiral catalysts (e.g., organocatalysts) .

Q. What computational tools are suitable for predicting binding interactions of this compound with biological targets?

  • Molecular Docking (AutoDock, Schrödinger) : Models interactions with enzymes/receptors, highlighting key residues (e.g., hydrogen bonds with the oxo group).
  • Molecular Dynamics (MD) Simulations : Assesses binding stability under physiological conditions (e.g., solvation effects on the azetidine ring) .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitutions?

  • Polar Aprotic Solvents (DMSO, DMF) : Stabilize transition states in SN2 reactions, enhancing nucleophilicity.
  • Protic Solvents (MeOH, H₂O) : May protonate the oxo group, reducing electrophilicity. Solvent screening via Design of Experiments (DoE) optimizes yields .

Q. What strategies mitigate thermal degradation during high-temperature reactions?

  • Inert Atmosphere : Prevents oxidation of sensitive groups (e.g., tert-butyl).
  • Microwave-Assisted Synthesis : Reduces reaction time and thermal exposure.
  • Additives (e.g., BHT) : Radical scavengers stabilize intermediates .

Methodological and Comparative Questions

Q. How can synthetic routes be adapted to incorporate isotopic labels (e.g., ²H, ¹³C) for mechanistic studies?

  • Isotope-Enabled Starting Materials : Use tert-butyl-[¹³C]-carboxylate precursors.
  • Late-Stage Isotope Exchange : Employ Pd-catalyzed C–H activation with deuterated reagents .

Q. Which structural analogs of this compound are reported, and how do substituent variations impact bioactivity?

Analogs with modified substituents include:

  • 3-Methoxyphenyl derivatives : Enhanced solubility but reduced metabolic stability .
  • Fluoro-substituted analogs : Increased electronegativity improves target binding affinity .
    Comparative studies use SAR (Structure-Activity Relationship) models to quantify substituent effects .

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